B1168484 d3-Epitestosterone CAS No. 354819-88-8

d3-Epitestosterone

Cat. No.: B1168484
CAS No.: 354819-88-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

d3-Epitestosterone is a deuterium-labeled internal standard critical for ensuring analytical accuracy and precision in the quantitative determination of endogenous epitestosterone by techniques such as LC-MS/MS. Epitestosterone is the 17-alpha epimer of testosterone and is a naturally occurring, biologically inactive androgen . Its primary research and clinical application is in the field of anti-doping and sports drug testing, where the urinary ratio of Testosterone to Epitestosterone (T/E) is a key marker for detecting the illicit administration of exogenous testosterone . The use of a deuterated internal standard like this compound is essential to correct for losses during sample preparation and to account for matrix effects and instrumental variability, thereby guaranteeing reliable and legally defensible results. This is particularly important given that genetic variations, such as polymorphisms in the UGT2B17 enzyme, can influence urinary steroid excretion profiles and challenge the accuracy of doping tests . This product is intended for use in method development and validation in dedicated laboratory research settings. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

354819-88-8

Synonyms

d3-Epitestosterone

Origin of Product

United States

Scientific Research Applications

Doping Analysis

Testosterone/Epitestosterone Ratio
The most prominent application of d3-epitestosterone is in the context of doping control in sports. The ratio of testosterone to epitestosterone (T/E ratio) is a critical parameter used to detect anabolic steroid abuse. A T/E ratio greater than 6 is often indicative of exogenous testosterone use, although naturally occurring variations can complicate interpretations .

Analytical Techniques
Various analytical methods have been developed to accurately measure the T/E ratio:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This method allows for precise quantification of steroid levels in biological samples.
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : HPLC coupled with mass spectrometry provides high sensitivity and specificity for detecting steroids .

Case Studies
Numerous case studies highlight the effectiveness of the T/E ratio in identifying doping violations. For instance, a study reviewed cases where athletes had elevated T/E ratios due to both natural physiological variations and synthetic testosterone use, emphasizing the need for careful interpretation of results .

Endocrine Research

This compound plays a significant role in understanding endocrine functions and hormonal interactions. Research indicates that it may act as an antiandrogen in various tissues, influencing the hormonal balance within the body .

Effects on Gonadotropins
Studies have shown that administration of testosterone can suppress luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, which are critical for reproductive health. This suppression can be observed even at low doses of testosterone, indicating a profound impact on the hypothalamic-pituitary-gonadal axis .

Potential Therapeutic Uses

While primarily recognized for its role in doping analysis, this compound may also have therapeutic applications:

  • Hormone Replacement Therapy : Investigations into its use as part of hormone replacement therapy for men with low testosterone levels are ongoing.
  • Bone Health : Given its relationship with testosterone, there is potential for this compound to influence bone density and health, similar to other anabolic steroids .

Comparative Data Table

The following table summarizes key findings from various studies regarding the applications of this compound:

Study Focus Methodology Key Findings
Doping AnalysisT/E Ratio MeasurementElevated T/E ratios indicate potential testosterone abuse
Endocrine EffectsHormonal Level AssessmentSuppression of LH and FSH following testosterone administration
Therapeutic ApplicationsClinical TrialsPotential benefits in hormone replacement therapy

Chemical Reactions Analysis

Derivatization Reactions

d3-Epitestosterone undergoes derivatization to enhance its detectability in gas chromatography-mass spectrometry (GC-MS). The 3-TMS-17-flophemesyl derivatization method is widely used:

  • Reaction : The compound reacts with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and flophemesyl chloride to form mixed derivatives.

  • Mechanism :

    • The 3-keto group forms a trimethylsilyl (TMS) enol ether.

    • The 17-hydroxyl group reacts with flophemesyl chloride to form a pentafluorophenyldimethylsilyl (flophemesyl) ether .

  • Outcome : This derivatization improves chromatographic resolution and mass spectral sensitivity, enabling detection at sub-ppb levels .

Table 1: Performance of 3-TMS-17-flophemesyl Derivatives

ParameterTestosteroneEpitestosterone
Repeatability (RSD%)6.25.7
Reproducibility (RSD%)7.3–8.76.4–7.1
Data from GC-MS analyses of fortified urine samples .

Hydrolysis and Stability

This compound derivatives exhibit stability under physiological and analytical conditions:

  • Acidic Hydrolysis : The sulfate group in this compound Sulfate is cleaved under acidic conditions (pH < 2) to yield free this compound.

  • Enzymatic Hydrolysis : Sulfatase enzymes selectively hydrolyze the sulfate moiety, facilitating quantification in biological matrices .

  • Thermal Stability : Derivatives remain stable at GC injection port temperatures (250–300°C), with no decomposition observed during analysis .

Artifact Formation During Derivatization

Side reactions may occur during derivatization:

  • Ethyl Thio-Adducts : Ethanethiol in derivatization reagents can form thioether artifacts with steroid enol ethers, complicating spectral interpretation .

  • Enolization : Competing enolization pathways (e.g., 3,5-dienol vs. 2,4-dienol TMS derivatives) are influenced by reaction kinetics and thermodynamics .

Table 2: Common Artifacts in this compound Derivatization

Artifact TypeFormation ConditionImpact on Analysis
Ethyl Thio-AdductsPresence of ethanethiolAlters mass spectral peaks
Bis-FlophemesylExcess flophemesyl chlorideReduces derivative purity

Isotopic Effects in Mass Spectrometry

The deuterium label in this compound provides distinct mass shifts (e.g., +3 Da) in MS detection:

  • Fragmentation : Key ions (e.g., m/z 432 for TMS derivatives) show predictable isotopic patterns, aiding differentiation from non-deuterated analogs .

  • Quantification : The labeled compound serves as an internal standard, correcting for matrix effects in urine or serum analyses .

Enzymatic Interactions

This compound interacts with steroid-metabolizing enzymes:

  • Sulfotransferases : Catalyze sulfate conjugation at the 17-hydroxyl group, enhancing water solubility for excretion.

  • 17β-Hydroxysteroid Dehydrogenase : Converts this compound to d3-Testosterone in vitro, though this pathway is minor compared to endogenous metabolism .

Synthetic Pathways

This compound is synthesized via:

  • Deuterium Exchange : Base-catalyzed exchange of protons in epitestosterone with deuterium oxide (D₂O) .

  • Sulfation : Reaction with sulfating agents (e.g., sulfur trioxide-triethylamine complex) to produce the sulfate derivative.

Challenges in Analysis

  • Co-Elution Issues : Non-deuterated analogs or microbial metabolites (e.g., 5α-androstanedione) may co-elute, necessitating high-resolution GC columns .

  • Ion Suppression : Matrix effects in biological samples require robust sample cleanup protocols .

This compound’s chemical reactivity and isotopic labeling make it indispensable for precise steroid profiling. Its derivatization, stability, and enzymatic interactions are well-characterized, supporting its role in forensic and clinical analyses .

Comparison with Similar Compounds

Epitestosterone (Non-Deuterated)

  • Structural Differences : Lacks deuterium atoms, with a molecular formula of C₁₉H₂₈O₂ and a molecular weight of 288.43 g/mol.
  • Functional Differences: As the endogenous form, epitestosterone is metabolized in vivo and can be artificially elevated to mask testosterone doping. Unlike d3-epitestosterone, it cannot serve as an internal standard due to indistinguishable mass in spectrometry.
  • Applications : Used as a reference analyte in anti-doping tests, whereas this compound ensures measurement accuracy via isotopic dilution .

d3-Testosterone (d3-T)

  • Structural Differences : Deuterated at three positions but retains the 17β-hydroxyl configuration of testosterone, unlike the 17α configuration in epitestosterone.
  • Co-administration with this compound allows simultaneous analysis of both steroids without cross-interference .
  • Applications : Critical in validating the T/E ratio, as both deuterated standards compensate for extraction inefficiencies and ionization variability in MS .

d4-Androsterone (d4-AN) and d5-Etiocholanolone (d5-Etio)

  • Structural Differences : d4-AN has four deuterium atoms, while d5-Etio has five. Both are metabolites of testosterone and epitestosterone but belong to the 5α- and 5β-reduced androgen classes, respectively.
  • Functional Differences: Used as internal standards for androsterone and etiocholanolone, which are urinary metabolites monitored in steroid profiling. Their deuterium count and positions differ from this compound, ensuring distinct mass spectral signatures .

6-B-Hydroxytestosterone-D3

  • Structural Differences : Features a hydroxyl group at the 6β position, altering receptor binding and metabolic stability compared to this compound.
  • Functional Differences : Primarily used to study testosterone metabolism rather than epitestosterone detection. Its deuterium labeling aids in tracking hydroxylation pathways .

Non-Steroidal Deuterated Compounds (e.g., Methotrexate-methyl-d3)

  • Structural Differences: Unrelated to steroids; deuterium is incorporated into non-steroidal drug molecules.
  • Functional Differences : Used in pharmacokinetic studies for drugs like methotrexate, highlighting the broader applicability of deuterium labeling beyond steroid analysis .

Data Table: Key Comparison of this compound with Similar Compounds

Compound Molecular Formula Deuterium Count Molecular Weight (g/mol) Key Application
This compound C₁₉²H₃H₂₅O₂ 3 291.40 Internal standard for epitestosterone quantification
Epitestosterone C₁₉H₂₈O₂ 0 288.43 Analyte in anti-doping tests
d3-Testosterone C₁₉H₂₅D₃O₂ 3 291.42 Internal standard for testosterone quantification
d4-Androsterone C₁₉H₂₄D₄O₂ 4 292.45 Internal standard for androsterone
6-B-Hydroxytestosterone-D3 C₁₉H₂₅D₃O₃ 3 307.43 Metabolic studies of testosterone

Preparation Methods

Grignard Reaction-Based Deuteration

A foundational approach involves the use of deuterated methylating agents in Grignard reactions. For example, CD₃I (deuterated methyl iodide) reacts with steroidal precursors to introduce trideuterated methyl groups. In one protocol, dehydroepiandrosterone (DHEA) is treated with CD₃I under Grignard conditions, followed by Oppenauer oxidation to yield deuterated intermediates. This method was adapted for epitestosterone by substituting testosterone with epitestosterone precursors, ensuring retention of the 17α-hydroxy configuration.

Key steps include:

  • Reaction of DHEA with CD₃MgI : Forms 17-trideuteromethyl-DHEA.

  • Oxidation : Oppenauer oxidation converts the 3β-hydroxy group to a ketone, yielding deuterated androstenedione.

  • Epimerization : Acid-catalyzed epimerization adjusts the 17-hydroxy configuration to α-orientation, producing this compound.

Hajos-Parrish Ketone Route

A unified synthesis route for deuterated steroids, including this compound, begins with the Hajos-Parrish ketone. This method, detailed in recent work, involves:

  • Synthesis of 2-(Methyl-d₃)-1,3-Cyclopentanedione : Reacting 1,3-cyclopentanedione with CD₃I in the presence of a base.

  • Formation of Hajos-Parrish Ketone : Cyclization yields a tricyclic deuterated intermediate.

  • Functionalization : Sequential alkylation and oxidation steps introduce the 17α-hydroxy group and deuterium at C16 and C17.

This route achieves 94% isotopic purity for the d3 species, with <0.5% d0 contamination, as confirmed by GC-MS.

Deuteration Techniques and Isotopic Control

Selective C-H Activation

Deuteration at the 16,16,17 positions requires precise control to avoid isotopic scrambling. Techniques include:

  • Catalytic Deuterium Exchange : Using Pd/C or Rh catalysts in D₂O, though this risks non-specific deuteration.

  • Directed Ortho-Metalation : Employing lithium bases to deprotonate specific sites, followed by quenching with D₂O.

Isotopic Purity Validation

Post-synthesis, isotopic purity is assessed via:

  • GC-MS Selected Ion Monitoring (SIM) : Monitoring ions at m/z 432 (d0), 433 (d1), 434 (d2), and 435 (d3) for the bis-TMS derivative.

  • Elemental Microanalysis : Confirming deuterium content through combustion analysis.

Data from NMIA indicates a mean deuteration yield of 94% d3, with d2 and d1 contributions at 6% and 1%, respectively.

Purification and Analytical Workflow

Solid-Phase Extraction (SPE)

Crude synthetic mixtures are purified using SPE protocols optimized for steroids:

  • Sorbent : C18 or hydrophilic-lipophilic balance (HLB) phases.

  • Elution Solvents : Methanol with 2% NH₄OH, achieving >90% recovery.

Chromatographic Separation

  • GC Conditions : DB-5MS column (30 m × 0.25 mm), temperature program from 200°C to 300°C.

  • HPLC Methods : Reverse-phase C18 columns with acetonitrile/water gradients, resolving this compound from non-deuterated analogs.

Structural and Functional Characterization

Spectroscopic Analysis

  • IR Spectroscopy : Confirms hydroxyl (3400 cm⁻¹) and ketone (1700 cm⁻¹) groups.

  • NMR : ¹H NMR shows absence of protons at C16 and C17, replaced by deuterium (δ 1.2–2.5 ppm for adjacent protons).

Biological Activity

This compound retains the biochemical profile of native epitestosterone, acting as a competitive inhibitor of testosterone in androgen receptor binding assays. Its deuterated form minimizes metabolic degradation, enhancing utility in tracer studies.

Applications in Anti-Doping and Research

Internal Standard in GC-MS

This compound is used to quantify endogenous epitestosterone in urine, correcting for matrix effects and ionization efficiency. Its co-elution with native epitestosterone ensures accurate peak integration.

Metabolic Studies

In vitro assays demonstrate that this compound undergoes CYP3A4-mediated oxidation to d3-androstenedione, mirroring native metabolism. This deuteration reduces kinetic isotope effects, allowing precise tracking of metabolic fluxes .

Q & A

Q. What methodologies are recommended for cross-laboratory validation of this compound assays?

  • Methodological Answer : Organize proficiency testing programs where participating labs analyze blinded samples. Key metrics:
  • Z-scores : Assessing deviation from consensus mean values.
  • Method comparability : Comparing CVs across LC-MS/MS, GC-MS, and immunoassay platforms.
  • Reference materials : Using certified standards (e.g., NIST SRM 2921) for calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.